

chlorodimethylsilane chemical properties and reactivity

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An In-depth Technical Guide on the Core Chemical Properties and Reactivity of **Chlorodimethylsilane**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorodimethylsilane (DMCS), with the chemical formula (CH₃)₂SiHCl, is a highly versatile and reactive organosilicon compound.[1] Characterized by the presence of both a reactive silicon-chlorine (Si-Cl) bond and a silicon-hydride (Si-H) bond, DMCS serves as a critical intermediate and reagent in a wide array of chemical transformations.[2] Its principal applications are found in the synthesis of silicone polymers (such as oils, resins, and rubbers), its use as a potent silylating agent for protecting functional groups in complex organic synthesis, and in the production of high-purity silicon for the electronics industry.[3][4][5] This guide provides a comprehensive overview of its core chemical properties, reactivity profile, and detailed experimental methodologies relevant to its application in research and development.

Chemical and Physical Properties

Chlorodimethylsilane is a colorless, highly flammable liquid that fumes in moist air due to its reactivity with water.[3][5] It possesses a pungent, irritating odor and is extremely corrosive to skin and respiratory tissues.[5][6] Its key physical and chemical properties are summarized in the table below.



Property	Value	References
CAS Number	1066-35-9	[3][7]
Molecular Formula	C ₂ H ₇ ClSi	[4][8]
Molecular Weight	94.62 g/mol	[1][4]
Appearance	Colorless, fuming liquid	[3][5]
Density	0.852 g/mL at 25 °C	[5][7]
Melting Point	-111 °C	[7][8]
Boiling Point	34.7 °C	[1][7]
Refractive Index (n20/D)	1.383	[7][8]
Vapor Pressure	8.56 psi (590 hPa) at 20 °C	[7][9]
Flash Point	-28 °C (-18 °F)	[10]
Explosive Limits	3.0 - 20.0% (V)	[9]
Solubility	Reacts violently with water; miscible with organic solvents.	[5][9]

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of **chlorodimethylsilane**. The expected spectral characteristics are outlined below.



Spectroscopy	Feature	Description
¹ H NMR	δ ~0.4 ppm (doublet)	Corresponds to the six equivalent protons of the two methyl groups, split by the Si-H proton.
δ ~4.8 ppm (septet)	Corresponds to the single proton directly attached to the silicon atom, split by the six methyl protons.	
¹³ C NMR	δ ~-1.0 ppm	A single resonance for the two equivalent methyl carbons.
IR Spectroscopy	~2150-2250 cm ⁻¹	Strong absorption band characteristic of the Si-H stretching vibration.
~800-900 cm ⁻¹	Strong absorption band for the Si-C stretching vibration.	
~450-650 cm ⁻¹	Absorption band corresponding to the Si-Cl stretching vibration.	_
Mass Spectrometry	m/z 94/96	Molecular ion peaks showing the characteristic 3:1 isotopic pattern for chlorine.
m/z 79/81	Fragment corresponding to the loss of a methyl group ([M-CH ₃] ⁺).	

Reactivity and Key Chemical Transformations

The reactivity of **chlorodimethylsilane** is dominated by the two functional sites on the silicon atom: the electrophilic silicon center attached to a good leaving group (Cl⁻) and the hydridic Si-H bond.



Hydrolysis and Condensation

Chlorodimethylsilane reacts vigorously and exothermically with water and other protic solvents.[3][5] This hydrolytic sensitivity is a defining characteristic, leading to the formation of silanols, which are often unstable and readily condense to form siloxanes. The reaction releases corrosive hydrogen chloride (HCl) gas.[5][11]

The overall pathway involves two main steps:

- Hydrolysis: The Si-Cl bond is cleaved by water to form dimethylsilanol.
- Condensation: Two molecules of dimethylsilanol condense to form 1,1,3,3tetramethyldisiloxane, eliminating a molecule of water.

Caption: General pathway for the hydrolysis and condensation of **chlorodimethylsilane**.

Silylation of Alcohols

In organic synthesis, **chlorodimethylsilane** is a valuable reagent for the silylation of alcohols, forming hydrodimethylsilyl ethers.[5] This transformation is often used to protect hydroxyl groups during multi-step syntheses. The reaction is typically carried out in the presence of a tertiary amine base, such as triethylamine (Et₃N) or pyridine, which acts as a scavenger for the HCl byproduct.[5]

Caption: Silylation of an alcohol using **chlorodimethylsilane** and a base.

Reductive Reactions

The Si-H bond in **chlorodimethylsilane** imparts reducing properties. It can be used in reductive etherification reactions and for the deoxygenative chlorination of carbonyls.[12][13]

- Reductive Etherification: In the presence of a Lewis acid catalyst, chlorodimethylsilane can
 mediate the reductive coupling of ketones or aldehydes with alcohols to form unsymmetrical
 ethers.[13] This dual functionality as both a Lewis acid precursor and a reducing agent
 simplifies the operational procedure.[13]
- Chlorination of Alcohols: Catalyzed by systems like InCl₃ or GaCl₃, **chlorodimethylsilane** can convert secondary and tertiary alcohols directly into their corresponding alkyl chlorides



under mild, neutral conditions.[14][15] This avoids the harsh acidic environments of traditional chlorinating agents.

Hydrosilylation

The Si-H bond can also participate in hydrosilylation reactions, a powerful method for forming carbon-silicon and heteroatom-silicon bonds. This reaction typically involves the addition of the Si-H bond across a double or triple bond, catalyzed by transition metal complexes (e.g., platinum catalysts).

Experimental Protocols

Safe and effective use of **chlorodimethylsilane** requires strict adherence to established laboratory procedures, particularly the exclusion of atmospheric moisture.

Protocol: Hydrolysis of Chlorodimethylsilane

This protocol describes the controlled hydrolysis of a chlorosilane to observe the formation of siloxanes. A similar procedure is applicable to di**chlorodimethylsilane**, which produces silicone polymers.[11][16]

WARNING: This experiment must be performed in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves. **Chlorodimethylsilane** is highly flammable, corrosive, and reacts violently with water.[17]

Materials:

- Chlorodimethylsilane
- Diethyl ether (anhydrous)
- Deionized water
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate

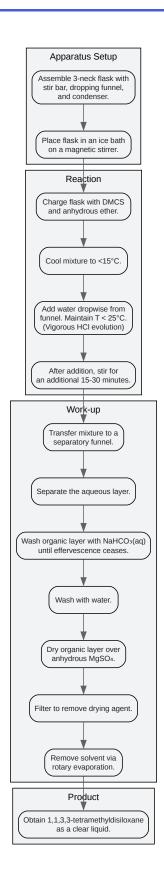






- Round-bottom flask (250 mL), three-necked
- Pressure-equalizing dropping funnel
- Reflux condenser with a drying tube (e.g., filled with CaCl₂)
- Magnetic stirrer and stir bar
- Separatory funnel (250 mL)
- Ice bath





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Caption: Experimental workflow for the controlled hydrolysis of **chlorodimethylsilane**.



Procedure:

- Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser. Place a drying tube filled with calcium chloride at the top of the condenser to protect the reaction from atmospheric moisture. Place the entire apparatus in an ice-water bath on a magnetic stirrer.[18]
- Reaction: Charge the flask with chlorodimethylsilane (e.g., 0.1 mol) and 40 mL of anhydrous diethyl ether. Begin stirring and cool the mixture to below 15 °C.[18]
- Hydrolysis: Add 40 mL of deionized water to the dropping funnel. Add the water dropwise to
 the stirred ether solution at a rate that maintains the internal temperature below 25 °C.[18]
 Vigorous evolution of HCl gas will be observed. This addition step is highly exothermic and
 must be performed slowly (approx. 20-30 minutes).
- Stirring: Once the water addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 15-30 minutes to ensure the reaction is complete. [18]
- Work-up: Carefully transfer the reaction mixture to a 250 mL separatory funnel. Separate and discard the lower aqueous layer.
- Neutralization: Wash the organic (ether) layer with saturated sodium bicarbonate solution (2 x 20 mL) to neutralize the remaining HCI.[18] Continue washing until no more effervescence is observed.
- Final Wash: Wash the organic layer with 20 mL of deionized water, then with 20 mL of brine.
- Drying and Isolation: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate. Filter the solution to remove the drying agent, and remove the diethyl ether using a rotary evaporator to yield the product, 1,1,3,3-tetramethyldisiloxane.

Handling and Safety

Due to its hazardous nature, strict safety protocols are mandatory when handling **chlorodimethylsilane**.



- Incompatible Materials: Avoid contact with water, alcohols, strong acids, strong bases, and strong oxidizing agents.[17]
- Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[8] The recommended storage temperature is 2-8°C.[7]
- Handling: All transfers and reactions should be conducted under anhydrous conditions in a chemical fume hood.[11][19] Use spark-proof tools and explosion-proof equipment.[17]
 Ground and bond containers when transferring material to prevent static discharge.[10]
- Personal Protective Equipment (PPE): Wear chemical safety goggles, a face shield, a flameretardant lab coat, and appropriate chemical-resistant gloves.[10][19]

Conclusion

Chlorodimethylsilane is a cornerstone reagent in organosilicon chemistry. Its dual reactivity, stemming from the Si-Cl and Si-H bonds, provides chemists with a powerful tool for silylation, reduction, and polymerization. A thorough understanding of its chemical properties, reactivity, and stringent handling requirements is essential for its safe and effective utilization in research and industrial applications, from the synthesis of advanced materials to the development of novel pharmaceuticals.

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